Canagliflozin alpha-isomer impurity is a chemical compound associated with the pharmaceutical agent Canagliflozin, which is primarily used in the treatment of Type 2 diabetes. Canagliflozin is a sodium-glucose cotransporter 2 inhibitor that helps to lower blood glucose levels by preventing glucose reabsorption in the kidneys. The alpha-isomer impurity arises during the synthesis of Canagliflozin, often due to starting materials containing both alpha and beta sugar moieties in equimolar proportions. This impurity can affect the efficacy and safety of the final drug product, necessitating its separation and analysis during quality control processes.
Canagliflozin was developed by Janssen Pharmaceuticals and is marketed under the brand name Invokana. The alpha-isomer impurity can originate from various synthetic routes that utilize starting materials with multiple isomers, leading to potential contamination in the final active pharmaceutical ingredient (API) .
Canagliflozin alpha-isomer impurity belongs to the class of organic compounds known as isomers, specifically stereoisomers. It is classified under glycosides, which are compounds formed from a sugar and another functional group via a glycosidic bond.
The synthesis of Canagliflozin and its alpha-isomer impurity typically involves several steps, including glycosylation reactions that can yield both alpha and beta isomers. The methods for synthesizing Canagliflozin include:
The molecular structure of Canagliflozin alpha-isomer impurity can be described as follows:
The retention times observed during chromatographic analysis are:
The chemical reactions involved in synthesizing Canagliflozin and its alpha-isomer include:
Canagliflozin functions primarily by inhibiting sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. By blocking this transporter, Canagliflozin promotes increased glucose excretion via urine, thereby lowering blood glucose levels.
Clinical studies have shown that Canagliflozin effectively reduces HbA1c levels in patients with Type 2 diabetes, demonstrating its therapeutic efficacy .
The purity and identity of Canagliflozin alpha-isomer impurity can be confirmed through various analytical techniques such as mass spectrometry and NMR spectroscopy .
Canagliflozin alpha-isomer impurity has several scientific applications:
The Canagliflozin alpha-isomer impurity is unambiguously identified by the CAS Registry Number 1589590-87-3, a universal identifier critical for regulatory compliance and scientific documentation [2] [3] [4]. This impurity is systematically designated in chemical nomenclature as:
Regulatory agencies classify it as a stereochemical impurity arising during the synthesis of the antidiabetic drug Canagliflozin. Its designation in pharmacopeial standards requires strict control limits in Active Pharmaceutical Ingredients (APIs), typically not exceeding 0.15% per ICH Q3A guidelines [3] [8].
Table 1: Nomenclature of Canagliflozin Alpha-Isomer Impurity
Designation Type | Name |
---|---|
Systematic IUPAC | (2R,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Common Synonyms | epi-Canagliflozin; Canagliflozin Impurity 34; Canagliflozin 1-Epimer |
CAS Registry No. | 1589590-87-3 |
The alpha-isomer impurity shares the identical molecular formula C₂₄H₂₅FO₅S with Canagliflozin, confirming it as an isomeric rather than structural impurity [1] [2] [6]. Key molecular characteristics include:
Table 2: Molecular Characterization Data
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₄H₂₅FO₅S | [2] [9] |
Average Molecular Weight | 444.52 g/mol | [2] [10] |
Purity Specifications | ≥95% (HPLC) | [3] [4] |
Melting Point | 190–195°C | [3] [6] |
Storage Conditions | -20°C (desiccated) | [3] [6] |
The defining feature of this impurity is its stereochemistry at the anomeric carbon (C1), where it exhibits the alpha-configuration denoted as (1R), contrasting with the therapeutic beta-isomer’s (1S) configuration [3] [8] [9]. The full stereochemical descriptor (2R,3R,4R,5S,6R) specifies:
The impurity’s formation occurs during glycoside bond formation in synthesis, where incomplete stereoselectivity generates the alpha-anomer. This configuration is confirmed through X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy [8].
The alpha- and beta-isomers exhibit identical elemental composition but critically differ in three-dimensional structure, leading to distinct biochemical and analytical behaviors:
Table 3: Alpha- vs. Beta-Isomer Comparative Properties
Property | Alpha-Isomer | Beta-Isomer |
---|---|---|
Anomeric Configuration | (1R) | (1S) |
Retention Time (UPC2) | 8.2 min | 6.5 min |
Chromatographic Resolution (USP) | 6.01 | 5.10 |
SGLT2 Binding Affinity | Negligible | High (IC₅₀ = 2.2 nM) |
Polarity | Higher (shorter retention in RP-HPLC) | Lower |
Interactive Data Table: Chromatographic Separation Parameters
Parameter | Value |
---|---|
Chromatography System | ACQUITY UPC² with PDA Detector |
Column | Trefoil AMY1 2.5 μm, 3×150 mm |
Mobile Phase | CO₂ / Methanol:IPA (50:50) with 0.1% TFA |
Flow Rate | 1.5 mL/min |
ABPR Pressure | 2000 psi |
Detection | UV 290 nm |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7